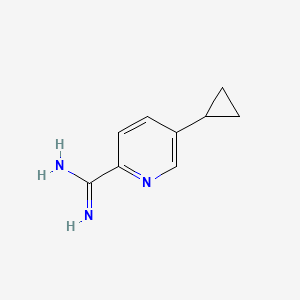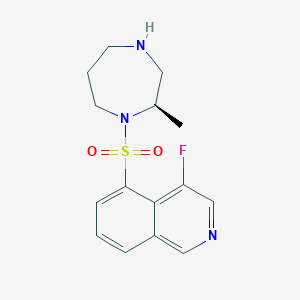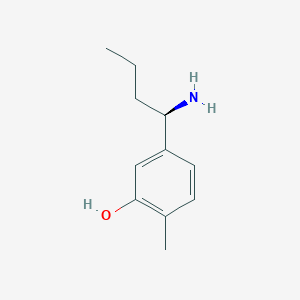
2-Bromo-5-methylisonicotinaldehyde
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Bromo-5-methylisonicotinaldehyde is an organic compound with the molecular formula C7H6BrNO. It is a derivative of isonicotinaldehyde, where the bromine atom is substituted at the 2-position and a methyl group at the 5-position.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-Bromo-5-methylisonicotinaldehyde typically involves the bromination of 5-methylisonicotinaldehyde. One common method includes the use of bromine (Br2) in the presence of a solvent such as dichloromethane (DCM). The reaction is carried out at low temperatures (0°C) to control the addition of bromine, followed by a gradual increase in temperature to complete the reaction .
Industrial Production Methods
Industrial production of this compound may involve similar bromination techniques but on a larger scale. The process includes the use of large reactors and precise control of reaction conditions to ensure high yield and purity of the product. The crude product is often purified through recrystallization or other separation techniques .
Analyse Des Réactions Chimiques
Types of Reactions
2-Bromo-5-methylisonicotinaldehyde can undergo various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form carboxylic acids.
Reduction: The aldehyde group can be reduced to form alcohols.
Substitution: The bromine atom can be substituted with other nucleophiles in nucleophilic substitution reactions
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophiles like amines or thiols can replace the bromine atom under appropriate conditions
Major Products Formed
Oxidation: 2-Bromo-5-methylisonicotinic acid.
Reduction: 2-Bromo-5-methylisonicotinalcohol.
Substitution: Various substituted derivatives depending on the nucleophile used
Applications De Recherche Scientifique
2-Bromo-5-methylisonicotinaldehyde has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a building block for drug development.
Industry: Utilized in the production of specialty chemicals and materials .
Mécanisme D'action
The mechanism of action of 2-Bromo-5-methylisonicotinaldehyde involves its interaction with specific molecular targets. The aldehyde group can form covalent bonds with nucleophilic sites on proteins or other biomolecules, potentially altering their function. The bromine atom can participate in halogen bonding, influencing the compound’s reactivity and interactions .
Comparaison Avec Des Composés Similaires
Similar Compounds
5-Bromo-2-methylisonicotinaldehyde: Similar structure but with different substitution pattern.
2-Bromo-5-methoxyisonicotinaldehyde: Contains a methoxy group instead of a methyl group.
2-Chloro-5-methylisonicotinaldehyde: Chlorine atom instead of bromine .
Uniqueness
2-Bromo-5-methylisonicotinaldehyde is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties.
Propriétés
Formule moléculaire |
C7H6BrNO |
|---|---|
Poids moléculaire |
200.03 g/mol |
Nom IUPAC |
2-bromo-5-methylpyridine-4-carbaldehyde |
InChI |
InChI=1S/C7H6BrNO/c1-5-3-9-7(8)2-6(5)4-10/h2-4H,1H3 |
Clé InChI |
FMOTWAQASFCESA-UHFFFAOYSA-N |
SMILES canonique |
CC1=CN=C(C=C1C=O)Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![2-(Trifluoromethyl)-3H-imidazo[4,5-c]pyridine-6-carboxylic acid](/img/structure/B12964490.png)




![tert-butyl 4,9-diazatricyclo[5.3.0.02,6]decane-4-carboxylate](/img/structure/B12964534.png)



![7-(Adamantan-1-yl)-2,12-di-tert-butyl-5,9-bis(4-(tert-butyl)phenyl)-5,9-dihydro-5,9-diaza-13b-boranaphtho[3,2,1-de]anthracene](/img/structure/B12964549.png)
![2-(sec-Butyl)-3H-imidazo[4,5-b]pyridine-5-carboxylic acid](/img/structure/B12964557.png)

